molecular formula C₁₆H₈D₅ClN₂O₂ B1144455 Diazepam Phenyl-d5 N-Oxide CAS No. 65891-82-9

Diazepam Phenyl-d5 N-Oxide

Cat. No.: B1144455
CAS No.: 65891-82-9
M. Wt: 305.77
InChI Key:
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Description

Diazepam Phenyl-d5 N-Oxide: is a deuterated derivative of Diazepam, a well-known benzodiazepine. This compound is characterized by the substitution of five hydrogen atoms in the phenyl ring with deuterium atoms. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Diazepam and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazepam Phenyl-d5 N-Oxide involves the deuteration of the phenyl ring of Diazepam followed by the oxidation of the nitrogen atom. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Diazepam Phenyl-d5 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like phosphorus trichloride or hydrogenation catalysts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diazepam Phenyl-d5 N-Oxide is extensively used in scientific research for various applications:

Mechanism of Action

The mechanism of action of Diazepam Phenyl-d5 N-Oxide is similar to that of Diazepam. It acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

    Diazepam: The parent compound, widely used as an anxiolytic and anticonvulsant.

    Nordazepam: A major metabolite of Diazepam with similar pharmacological properties.

    Oxazepam: Another metabolite of Diazepam, used as an anxiolytic and sedative.

    Temazepam: A metabolite used primarily as a hypnotic.

Uniqueness: Diazepam Phenyl-d5 N-Oxide is unique due to its deuterated phenyl ring, which provides distinct advantages in pharmacokinetic studies and isotope labeling. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool in scientific research .

Properties

CAS No.

65891-82-9

Molecular Formula

C₁₆H₈D₅ClN₂O₂

Molecular Weight

305.77

Origin of Product

United States

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